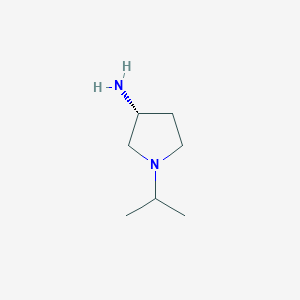
bis(1-adamantyl)-(2-morpholin-4-ylphenyl)phosphane;chlorogold
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
bis(1-adamantyl)-(2-morpholin-4-ylphenyl)phosphane;chlorogold is a gold-based compound known for its catalytic properties. It is often used in various chemical reactions due to its stability and efficiency. The compound has a molecular formula of C30H42AuClNOP and a molecular weight of 696.05 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chloro{4-[2-di(1-adamantyl)phosphino]phenylmorpholine}gold(I) typically involves the reaction of gold chloride with 4-[2-di(1-adamantyl)phosphino]phenylmorpholine. The reaction is carried out under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and minimize impurities. The reaction is typically conducted in a solvent such as dichloromethane or toluene, and the product is purified using techniques like recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Chloro{4-[2-di(1-adamantyl)phosphino]phenylmorpholine}gold(I) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different gold oxidation states.
Reduction: It can be reduced to form gold nanoparticles.
Substitution: The chlorine atom can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or nitric acid.
Reducing agents: Such as sodium borohydride or hydrazine.
Substituting agents: Such as phosphines or amines.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce gold(III) complexes, while reduction reactions may yield gold nanoparticles .
Aplicaciones Científicas De Investigación
Chloro{4-[2-di(1-adamantyl)phosphino]phenylmorpholine}gold(I) has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Chloro{4-[2-di(1-adamantyl)phosphino]phenylmorpholine}gold(I) involves its ability to act as a catalyst in various chemical reactions. The gold center in the compound facilitates the activation of substrates, leading to the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and application .
Comparación Con Compuestos Similares
Similar Compounds
Chloro{di(1-adamantyl)-2-dimethylaminophenylphosphine}gold(I): Similar in structure but with different substituents on the phosphine ligand.
Chloro{tris(2,4-di-tert-butylphenyl)phosphite}gold(I): Another gold-based catalyst with different ligands.
Chloro(triphenylphosphine)gold(I): A widely used gold catalyst with triphenylphosphine as the ligand.
Uniqueness
Chloro{4-[2-di(1-adamantyl)phosphino]phenylmorpholine}gold(I) is unique due to its specific ligand structure, which provides enhanced stability and catalytic activity compared to other gold-based catalysts. The adamantyl groups in the ligand contribute to the compound’s steric and electronic properties, making it highly effective in various catalytic applications .
Propiedades
Fórmula molecular |
C30H42AuClNOP |
|---|---|
Peso molecular |
696.1 g/mol |
Nombre IUPAC |
bis(1-adamantyl)-(2-morpholin-4-ylphenyl)phosphane;chlorogold |
InChI |
InChI=1S/C30H42NOP.Au.ClH/c1-2-4-28(27(3-1)31-5-7-32-8-6-31)33(29-15-21-9-22(16-29)11-23(10-21)17-29)30-18-24-12-25(19-30)14-26(13-24)20-30;;/h1-4,21-26H,5-20H2;;1H/q;+1;/p-1 |
Clave InChI |
IOHKOGDVLVOVCK-UHFFFAOYSA-M |
SMILES canónico |
C1COCCN1C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7.Cl[Au] |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[1-(3-Methylphenyl)-1H-pyrazol-4-YL]ethanone](/img/structure/B1504822.png)





![tert-butyl (3R)-3-[(dimethylamino)methyl]piperidine-1-carboxylate](/img/structure/B1504838.png)



![2,4-Dichloroimidazo[5,1-f][1,2,4]triazine](/img/structure/B1504852.png)
